molecular formula C26H30N2O8 B1255784 Atto 425-NHS ester CAS No. 892156-28-4

Atto 425-NHS ester

Cat. No.: B1255784
CAS No.: 892156-28-4
M. Wt: 498.5 g/mol
InChI Key: PUEQEMDTFPYCDY-UHFFFAOYSA-N
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Description

Atto 425-N-hydroxysuccinimidyl ester is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, large Stokes shift, excellent photostability, and low molecular weight. It exhibits moderate hydrophilicity and is optimally excited in the 405-455 nanometer wavelength range. These properties make Atto 425-N-hydroxysuccinimidyl ester particularly suitable for applications in single-molecule detection and high-resolution microscopy techniques .

Mechanism of Action

Target of Action

Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making this compound a versatile tool for bioconjugation .

Mode of Action

This compound interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .

Result of Action

The result of this compound’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .

Biochemical Analysis

Biochemical Properties

Atto 425-NHS ester plays a crucial role in biochemical reactions by reacting with amino groups of proteins and other biomolecules to form stable amide bonds. This reaction is facilitated by the N-hydroxysuccinimidyl (NHS) ester group, which readily reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0 . The compound interacts with enzymes, proteins, and other biomolecules, such as lysine residues in proteins, forming a chemically stable amide bond .

Cellular Effects

This compound influences various cellular processes by labeling proteins and other biomolecules, which can then be tracked and studied using fluorescence microscopy. This compound affects cell function by enabling the visualization of cell signaling pathways, gene expression, and cellular metabolism. When conjugated with benzylguanine, the fluorescence of this compound is quenched but becomes fluorescent upon labeling of the SNAP-tag fusion protein, making it ideal for experiments in living cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with amino groups of proteins and other biomolecules to form stable amide bonds. This reaction is facilitated by the NHS ester group, which reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0 . The compound can also be used as a donor probe in three-color FRET experiments designed to investigate the kinetics of RNA-protein complex formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C, protected from light and moisture, and can be used for at least three years under these conditions . The reactive moiety may hydrolyze and become non-reactive if exposed to humidity or high pH . The compound’s fluorescence can be excited efficiently in the range of 405 to 455 nm, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low dosages, the compound effectively labels proteins and other biomolecules without causing adverse effects. At high dosages, the compound may cause toxic or adverse effects, such as liver accumulation and potential adverse effects on cellular function . It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways by reacting with amino groups of proteins and other biomolecules to form stable amide bonds. The compound interacts with enzymes and cofactors, such as lysine residues in proteins, to facilitate its incorporation into metabolic pathways . This interaction can affect metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues by reacting with amino groups of proteins and other biomolecules. The compound’s fluorescence properties allow for its visualization and tracking within cells and tissues . The compound can be conjugated with benzylguanine, which quenches its fluorescence but becomes fluorescent upon labeling of the SNAP-tag fusion protein, making it ideal for experiments in living cells .

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with amino groups of proteins and other biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Atto 425-N-hydroxysuccinimidyl ester involves the reaction of Atto 425 dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an anhydrous solvent like dimethyl sulfoxide or dimethylformamide to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of Atto 425-N-hydroxysuccinimidyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Biological Activity

Atto 425-N-hydroxysuccinimidyl ester (NHS ester) is a fluorescent dye widely utilized in biological research for labeling proteins, oligonucleotides, and other amine-containing biomolecules. Its unique properties, including high fluorescence quantum yield, large Stokes shift, and excellent photostability, make it an invaluable tool in various applications such as microscopy, flow cytometry, and single-molecule detection.

Chemical Structure and Properties:

  • Molecular Weight: 499 g/mol
  • Absorption Maximum (λabs\lambda_{abs}): 439 nm
  • Emission Maximum (λfl\lambda_{fl}): 485 nm
  • Extinction Coefficient: 4.5×104M1cm14.5\times 10^4\,\text{M}^{-1}\text{cm}^{-1}
  • Fluorescence Quantum Yield: 90%
  • Fluorescence Lifetime: 3.6 ns

Atto 425-NHS ester primarily targets amino groups found in proteins and oligonucleotides. The NHS ester group reacts with unprotonated amino groups at an optimal pH range of 8.0 to 9.0, forming stable covalent amide bonds through a nucleophilic substitution reaction. This reaction is crucial for the formation of fluorescently labeled biomolecules, enabling their visualization and tracking in various biological assays .

Applications in Biological Research

This compound is extensively used in several key areas of biological research:

  • Fluorescence Microscopy:
    • Utilized for high-resolution imaging techniques such as photoactivated localization microscopy (PALM) and stimulated emission depletion (STED) microscopy.
    • Allows for the visualization of cellular processes and protein interactions in live cells.
  • Flow Cytometry:
    • Employed to analyze the physical and chemical characteristics of cells or particles.
    • Its high quantum yield ensures strong signal detection with minimal background interference.
  • Fluorescence In Situ Hybridization (FISH):
    • Used to detect specific DNA sequences within fixed cells or tissues.
    • Facilitates the study of gene expression patterns and chromosomal abnormalities.
  • On-chip Labeling:
    • Recent studies have demonstrated its effectiveness in microfluidic systems for continuous on-chip conjugation of biomolecules, enhancing the efficiency of biochemical assays .

Case Study: On-chip Labeling Efficiency

A study investigated the efficiency of this compound in an on-chip labeling setup. The researchers optimized flow rates for the continuous feeding of biomolecule solutions alongside the dye solution. Results indicated that all introduced proteins were successfully labeled without detectable unconjugated dye, demonstrating the compound's efficacy in microfluidic applications .

Dosage Effects on Cellular Function

Research has shown that the effects of this compound vary with dosage levels in animal models:

  • Low Dosage: Effective labeling with minimal adverse effects.
  • High Dosage: Potential toxicity observed, including liver accumulation and adverse cellular effects.

Biochemical Pathways

The primary biochemical pathway involved is the amine coupling reaction, where this compound forms stable covalent bonds with primary amines on proteins or oligonucleotides. This process is crucial for generating fluorescent probes that can be utilized in various assays to study cellular mechanisms.

Summary Table of Key Properties

PropertyValue
Molecular Weight499 g/mol
Absorption Maximum439 nm
Emission Maximum485 nm
Extinction Coefficient4.5×104M1cm14.5\times 10^4\,\text{M}^{-1}\text{cm}^{-1}
Fluorescence Quantum Yield90%
Fluorescence Lifetime3.6 ns
Optimal pH for Reaction8.0 - 9.0

Properties

IUPAC Name

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQEMDTFPYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583415
Record name Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892156-28-4
Record name Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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